Dihydroartemisinin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

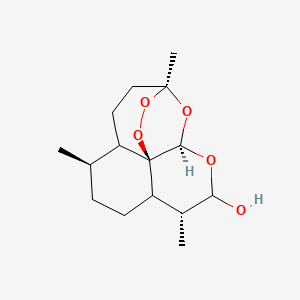

(1S,5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14+,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-OXRDZOJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2[C@H](C(O[C@H]3[C@@]24C1CC[C@@](O3)(OO4)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71939-50-9 |

Source

|

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydroartemisinin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms by which DHA exerts its cytotoxic effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapies. This document summarizes key findings, presents quantitative data for comparative analysis, details experimental methodologies, and provides visual representations of the critical signaling pathways involved.

Core Mechanisms of Action

DHA's anticancer activity is multifaceted, targeting several key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of various forms of programmed cell death, inhibition of cell proliferation and metastasis, and modulation of the tumor microenvironment.[1][2] A central theme underlying these mechanisms is the generation of reactive oxygen species (ROS) through the iron-dependent cleavage of DHA's endoperoxide bridge.[2][4][5]

Induction of Programmed Cell Death

DHA has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, ferroptosis, and autophagy-dependent cell death.

a) Apoptosis:

DHA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6] A key initiating event is the accumulation of ROS, which leads to mitochondrial dysfunction.[6][7]

-

Intrinsic Pathway: DHA-induced ROS production promotes the translocation of Bax to the mitochondria, leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm.[6] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.[1][6] In breast cancer cells, DHA has been shown to increase the expression of caspase-8, cleaved caspase-9, and Bim, while activating Bid and inducing cytochrome c release.[1]

-

Extrinsic Pathway: Evidence suggests that DHA can also activate the death receptor-mediated pathway, leading to the activation of caspase-8.[1][6]

b) Ferroptosis:

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species.[8] DHA has been identified as a potent inducer of ferroptosis in various cancer types, including glioblastoma and primary liver cancer.[8][9][10]

The mechanism involves the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[8] This inhibition, coupled with DHA-induced ROS production, leads to overwhelming lipid peroxidation and subsequent cell death.[8] The selective killing effect of DHA is partly attributed to the higher expression of transferrin receptors on cancer cells, which leads to increased intracellular iron levels that can react with DHA's endoperoxide bridge.[8] In primary liver cancer cells, DHA-induced ferroptosis is associated with the upregulation of CHAC1 expression through the unfolded protein response.[9][10]

c) Autophagy:

The role of autophagy in DHA-treated cancer cells is complex and appears to be context-dependent. In some cases, DHA induces autophagy, which can contribute to cell death.[1] For instance, in certain breast cancer models, autophagy-mediated type II programmed cell death has been observed.[1] However, in other scenarios, autophagy may act as a survival mechanism, and its inhibition can enhance DHA-induced cell death.[1]

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

DHA effectively inhibits the proliferation of a wide range of cancer cells.[1][2] This is often achieved by inducing cell cycle arrest at different phases.

-

G1/G0 Arrest: In some cancer cell lines, DHA treatment leads to an accumulation of cells in the G1 or G0 phase of the cell cycle.[11] This can be mediated by the downregulation of key cell cycle regulatory proteins such as cyclin D1, CDK2, and CDK4.[12]

-

G2/M Arrest: In other cancer types, DHA has been shown to induce arrest at the G2/M checkpoint.[13] For example, in chemotherapy-resistant breast cancer cells, DHA enhanced doxorubicin sensitivity by promoting G2/M phase arrest.[14]

-

S Phase Arrest: In Jurkat leukemic cells, low doses of DHA were found to cause cell cycle arrest in the S phase.[15] This was associated with a decrease in phosphorylated retinoblastoma protein (pRb) and cyclin A levels, and an increase in the level of the cell cycle inhibitor p21.[15]

Anti-Metastatic and Anti-Angiogenic Effects

DHA has demonstrated significant potential in inhibiting cancer metastasis and angiogenesis, two critical processes for tumor progression and dissemination.[1][16][17]

-

Inhibition of Metastasis: DHA can suppress the migration and invasion of cancer cells by modulating various signaling pathways.[1] For example, in non-small cell lung cancer, DHA was observed to inhibit cell proliferation, migration, invasion, and cancer stem cell properties by suppressing the Wnt/β-catenin signaling pathway.[1] In laryngeal carcinoma, DHA was found to inactivate STAT3 in cancer stem cells, thereby preventing distant metastasis.[18]

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for supplying nutrients to tumors. DHA inhibits angiogenesis by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2 and MMP-9).[16][19][20] Mechanistically, DHA has been shown to inhibit the phosphorylation of key signaling proteins involved in angiogenesis, including PI3K, AKT, ERK, and NF-κB.[16][21]

Immunomodulatory Effects

Emerging evidence suggests that DHA can modulate the immune system to enhance anti-tumor immunity.[1][2] It has been shown to correct the immunosuppressive state in tumor-bearing mice by reducing the secretion of immunosuppressive cytokines like IL-10 and TGF-β, and by suppressing the number and function of regulatory T cells (Tregs).[2] This leads to the activation of T-cell-mediated anti-tumor immune responses.[2]

Quantitative Data on DHA's Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (DHA) against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |

| Colorectal Cancer (Early-Stage) | SW1116 | 63.79 ± 9.57 | 24 | [22] |

| Colorectal Cancer (Early-Stage) | SW480 | 65.19 ± 5.89 | 24 | [22] |

| Colorectal Cancer (Late-Stage) | SW620 | 15.08 ± 1.70 | 24 | [22] |

| Colorectal Cancer (Late-Stage) | DLD-1 | 38.46 ± 4.15 | 24 | [22] |

| Colorectal Cancer (Late-Stage) | HCT116 | Not specified | 24 | [22] |

| Colorectal Cancer (Late-Stage) | COLO205 | Not specified | 24 | [22] |

| Non-cancerous Colon Epithelial | CCD841 CoN | Higher than late-stage CRC | 24 | [22] |

| Non-cancerous Small Intestine Epithelial | IEC-6 | Higher than late-stage CRC | 24 | [22] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments frequently cited in the study of DHA's anticancer effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

DHA Treatment: Treat the cells with a range of DHA concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with DHA at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ROS Measurement (DCFH-DA Staining)

-

Cell Treatment: Treat cells with DHA for the desired duration.

-

Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in cancer cells.

Caption: DHA-induced apoptosis signaling pathways.

Caption: Mechanism of DHA-induced ferroptosis.

Caption: DHA's inhibitory effect on angiogenesis signaling.

Caption: Experimental workflow for apoptosis analysis.

Conclusion

This compound exhibits a remarkable breadth of anticancer activities, targeting multiple fundamental cellular processes. Its ability to induce various forms of programmed cell death, halt cell cycle progression, and inhibit metastasis and angiogenesis, largely driven by the generation of reactive oxygen species, underscores its potential as a versatile therapeutic agent. The quantitative data and signaling pathway visualizations provided in this guide offer a solid foundation for further research and development. A deeper understanding of the nuanced, context-dependent effects of DHA in different cancer types will be crucial for its successful translation into clinical practice, potentially as a standalone therapy or in combination with existing treatments to overcome drug resistance and improve patient outcomes.

References

- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound increases gemcitabine therapeutic efficacy in ovarian cancer by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mdpi.com [mdpi.com]

- 12. A Critical Review on the Effect of Docosahexaenoic Acid (DHA) on Cancer Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell-cycle arrest in Jurkat leukaemic cells: a possible role for docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. This compound Prevents Distant Metastasis of Laryngeal Carcinoma by Inactivating STAT3 in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Discovery and history of Dihydroartemisinin

An In-depth Technical Guide on the Discovery and History of Dihydroartemisinin

Introduction

This compound (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the modern treatment of malaria. It is the active metabolite of all artemisinin compounds and is characterized by its potent and rapid schizonticidal activity against Plasmodium species, including multi-drug resistant strains.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey to this compound began with the discovery of its parent compound, artemisinin, in the 1970s by Chinese scientist Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine for this work.[2] Artemisinin was isolated from the plant Artemisia annua (sweet wormwood), a herb used in traditional Chinese medicine for treating fevers.[2]

Following the elucidation of artemisinin's structure, which features a unique 1,2,4-trioxane endoperoxide bridge crucial for its antimalarial activity, efforts were made to improve its pharmacological properties.[2] Chinese scientists subsequently developed several derivatives to enhance efficacy and solubility.[3] this compound was first synthesized in 1976 and was found to be more potent than artemisinin itself.[4][5] It was later understood that other artemisinin derivatives, such as artesunate and artemether, are in fact prodrugs that are rapidly metabolized to DHA in the body.[6] This established DHA as the central active compound responsible for the therapeutic effects of the entire class of artemisinin-based drugs.

Synthesis of this compound

This compound is synthesized from artemisinin through the reduction of the lactone group to a lactol (hemiacetal). The most common laboratory-scale method involves the use of sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol at a reduced temperature.

Experimental Protocol: Synthesis of this compound from Artemisinin

Objective: To reduce the lactone group of artemisinin to a hemiacetal to form this compound.

Materials:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (CH₃COOH)

-

Cold deionized water

-

Ethyl acetate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Suspend artemisinin in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to a temperature between 0 and 5°C.

-

While stirring vigorously, add sodium borohydride portion-wise to the cooled suspension over a period of 20-30 minutes.[7] The molar ratio of artemisinin to NaBH₄ can be varied, but a ratio of approximately 1:1.5 is often used.[7]

-

Continue stirring the reaction mixture in the ice bath for an additional 1 to 3 hours.[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by carefully adding glacial acetic acid until the pH is between 5 and 6.[7] This step is crucial to quench the excess NaBH₄.

-

Concentrate the neutralized solution by removing most of the methanol using a rotary evaporator.

-

Dilute the resulting residue with cold deionized water and stir for 15 minutes at room temperature to precipitate the this compound.[7]

-

Collect the precipitate by filtration, wash it thoroughly with cold deionized water, and dry it to obtain the final product.[7]

Alternative Workup: An alternative to precipitation involves evaporating the neutralized reaction mixture to dryness and then extracting the this compound from the residue using ethyl acetate.

Synthesis Workflow Diagram

References

- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemether-Lumefantrine versus this compound-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dihydroartemisinin from Artemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semisynthetic derivative of artemisinin, is a cornerstone in the global fight against malaria. As the active metabolite of all clinically used artemisinin derivatives, its efficient synthesis is of paramount importance for the production of Artemisinin-based Combination Therapies (ACTs). This technical guide provides an in-depth overview of the core process for synthesizing this compound from its natural precursor, artemisinin. The primary route involves the reduction of the lactone moiety of artemisinin to a lactol, a transformation that must be conducted with care to preserve the crucial endoperoxide bridge responsible for its antimalarial activity.[1] This document details the prevalent experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway and experimental workflow.

Chemical Synthesis Overview

The most common and economically viable method for the synthesis of this compound is the reduction of artemisinin using sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[2][3][4] This reaction selectively reduces the lactone carbonyl group to a hydroxyl group, yielding this compound as a mixture of two epimers, α-DHA and β-DHA.[3][5] The reaction is typically performed at low temperatures (0–5 °C) to control reactivity and minimize side reactions.[4][6]

Alternative reducing agents such as diisobutylaluminium hydride (DIBAL-H) have also been employed, though NaBH₄ remains the reagent of choice for large-scale production due to its lower cost and easier handling.[4][7] More recently, continuous flow synthesis methods have been developed to improve reaction efficiency, safety, and scalability.[8][9][10]

Reaction Pathway

The chemical transformation from artemisinin to this compound is a straightforward reduction. The mechanism involves the nucleophilic attack of a hydride ion from sodium borohydride on the electrophilic carbonyl carbon of the lactone ring in artemisinin. This is followed by protonation of the resulting alkoxide intermediate during the work-up step to yield the hemiacetal (lactol) form, which is this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported protocols for the synthesis of this compound from artemisinin. This allows for a direct comparison of reaction conditions and outcomes.

| Reducing Agent | Solvent | Artemisinin:Reagent (molar ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| NaBH₄ | Methanol | 1:1.5 | 0–5 | 3 | 97.15 | 143–145 | [6] |

| NaBH₄ | Methanol | 1:2.5 | 0–5 | 1 | Not specified | Not specified | |

| NaBH₄ | Methanol | 1:3 | 0–5 | 5 | Not specified | Not specified | |

| NaBH₄ | Methanol | 1:2.5 | 0–5 | 0.5 | 79-89 | Not specified | [4] |

| Ni/TiO₂ (catalyst) | Methanol | Not specified | 100 | 5 | 16.58 | 141-143 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on commonly cited laboratory-scale procedures.

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is adapted from a widely used and effective method for the synthesis of this compound.[6]

Materials:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Cold deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the stirred solution to 0–5 °C using an ice bath.

-

Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the solution over a period of 20 minutes, maintaining the temperature between 0–5 °C.

-

Continue stirring the reaction mixture at 0–5 °C for an additional 3 hours.

-

Neutralize the reaction mixture by the careful addition of glacial acetic acid while ensuring the temperature remains at 0–5 °C.

-

Concentrate the neutralized mixture by removing most of the methanol using a rotary evaporator.

-

Dilute the concentrated residue with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with three portions of cold water (e.g., 100 mL each).

-

Dry the purified this compound product.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from artemisinin is a well-established and efficient process, crucial for the production of life-saving antimalarial drugs. The reduction using sodium borohydride in methanol remains the most practical and widely adopted method, offering high yields and operational simplicity. For drug development professionals and researchers, a thorough understanding of this core synthesis, including its stoichiometry, reaction conditions, and purification procedures, is essential for ensuring the quality and accessibility of these vital medicines. Further innovations in continuous flow chemistry promise to enhance the efficiency and safety of this compound production, contributing to a more stable and affordable supply chain for ACTs.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. GB2494676A - Reduction of artemisinin to this compound and suitable apparatus - Google Patents [patents.google.com]

Unraveling the Molecular Arsenal of Dihydroartemisinin Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of all artemisinin-based compounds, remains a cornerstone of frontline antimalarial therapies. Its potent and rapid parasiticidal activity is primarily attributed to the iron-mediated cleavage of its endoperoxide bridge within the Plasmodium falciparum-infected erythrocyte. This event unleashes a torrent of reactive oxygen species (ROS), inducing widespread oxidative stress and alkylating a multitude of biological macromolecules. While this general mechanism is well-established, a deep and comprehensive understanding of the specific molecular targets of DHA is crucial for combating emerging drug resistance and developing next-generation antimalarials. This technical guide provides an in-depth exploration of the known and putative biological targets of DHA in P. falciparum, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Introduction

The remarkable efficacy of artemisinin and its derivatives, such as this compound (DHA), has significantly reduced the global burden of malaria. DHA's mechanism of action is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by the iron-rich environment of the parasite's food vacuole, where hemoglobin digestion releases substantial amounts of heme.[1][2][3] This activation generates highly reactive carbon-centered radicals that indiscriminately alkylate a wide array of parasite biomolecules, leading to widespread cellular damage and parasite death.[4][5] The promiscuous nature of DHA's targeting is a key feature of its high potency.[4][5]

Recent advances in chemical proteomics and other advanced methodologies have enabled a more systematic identification of the direct protein targets of DHA, moving beyond the initial hypothesis of a single target. These studies have revealed a broad spectrum of proteins involved in essential cellular processes that are compromised by DHA's activity. This guide will synthesize these findings, providing a detailed overview of the primary targets and the downstream cellular consequences of their inhibition.

Key Biological Targets of this compound

The action of DHA in P. falciparum is multifaceted, impacting a wide range of cellular components. The primary targets can be broadly categorized as heme and a diverse array of proteins involved in critical metabolic and signaling pathways.

Heme: The Initial Activator and a Primary Target

Heme, derived from the digestion of host hemoglobin, is not only the primary activator of DHA but also a significant target of the drug's alkylating activity. The interaction between DHA and heme is a critical initiating step in the drug's parasiticidal action.

-

Activation: The ferrous iron (Fe²⁺) within the heme molecule catalyzes the cleavage of the endoperoxide bridge of DHA, generating cytotoxic carbon-centered radicals.[2][6]

-

Alkylation and Inhibition of Hemozoin Formation: Activated DHA can covalently bind to heme, forming DHA-heme adducts.[3] This process has a dual effect: it directly damages the heme molecule and also inhibits its detoxification into hemozoin crystals, leading to an accumulation of toxic free heme within the parasite.[7][8]

Protein Targets: A Promiscuous Attack on the Parasite Proteome

Chemical proteomics studies, utilizing alkyne-tagged artemisinin analogs, have identified a large number of covalent protein targets of DHA in P. falciparum. These studies have underscored the promiscuous nature of DHA's alkylating activity, which disrupts a multitude of essential cellular processes. One landmark study identified 124 protein targets of artemisinin, highlighting the drug's widespread impact on the parasite's biochemical landscape.[4][5][9][10]

While a comprehensive list of all identified targets is extensive, they can be broadly categorized by their function:

-

Glycolysis and Metabolism: Several key enzymes involved in the parasite's energy metabolism are targeted by DHA, disrupting ATP production.

-

Protein Synthesis and Folding: Components of the ribosome and proteins involved in protein folding are alkylated, leading to impaired protein synthesis and the accumulation of misfolded proteins.

-

Redox Homeostasis: Proteins involved in maintaining the parasite's redox balance are targeted, exacerbating the oxidative stress initiated by DHA activation.

-

Signal Transduction: Key proteins in signaling pathways are modified, disrupting cellular regulation.

-

Ubiquitin-Proteasome System: Components of the proteasome are targeted, impairing the parasite's ability to degrade damaged proteins.[11][12]

A selection of prominent and validated protein targets is presented in the quantitative data section.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the efficacy of DHA against P. falciparum and its interaction with specific targets.

Table 1: In Vitro Efficacy of this compound against P. falciparum Strains

| Parasite Strain | IC50 (nM) | Notes | Reference(s) |

| 3D7 | 4.12 | Artemisinin-sensitive strain | [6][13] |

| Dd2 | 3.2 - 7.6 | Artemisinin-resistant strain | [14] |

| 7G8 | 3.2 - 7.6 | Artemisinin-resistant strain | [14] |

| HB3 | 3.2 - 7.6 | Artemisinin-sensitive strain | [14] |

| D10 | 3.2 - 7.6 | Artemisinin-sensitive strain | [14] |

| Clinical Isolates (Cameroon) | Geometric Mean: 1.11 (Range: 0.25 - 4.56) | Chloroquine-sensitive and -resistant isolates showed similar susceptibility to DHA. | [15] |

| NF54 (K13 WT) | 4.2 ± 0.5 | Artemisinin-susceptible wild-type | [16] |

| Patient Isolate (R561H) | 14.1 ± 4.0 | K13 mutation associated with resistance | [16] |

| Patient Isolate (A675V) | 7.4 ± 3.3 | K13 mutation associated with resistance | [16] |

| Patient Isolate (C469F) | 6.9 ± 1.5 | K13 mutation associated with resistance | [16] |

Table 2: Inhibition of Specific Targets by Artemisinin Derivatives

| Target | Inhibitor | IC50 / Effect | Experimental System | Reference(s) |

| PfATP6 (SERCA) | This compound | IC50 values in K667Δpdr5::PfATP6 yeast were 4-11 times lower than in the PDR5-intact strain. | Heterologous expression in Saccharomyces cerevisiae | [17] |

| Hemozoin Formation | This compound | Potent inhibitor of hemozoin crystallization under reducing conditions. | In vitro β-hematin inhibition assay | [8] |

| Pyruvate Kinase (PyrK) | Activated Artesunate | Dose-dependent inhibition of in vitro activity. | In vitro enzyme assay | [7] |

| Lactate Dehydrogenase (LDH) | Activated Artesunate | Dose-dependent inhibition of in vitro activity. | In vitro enzyme assay | [7] |

| PfPI3K | This compound | Blocks production of PI3P at low nanomolar concentrations. | In vitro in P. falciparum | [18] |

Key Signaling Pathways and Cellular Responses

The widespread alkylation of proteins by DHA triggers significant stress responses and disrupts critical signaling pathways within the parasite.

Oxidative Stress Response

The generation of ROS upon DHA activation is the primary insult to the parasite. This leads to a state of severe oxidative stress, characterized by damage to proteins, lipids, and nucleic acids.[2] The parasite's antioxidant systems are overwhelmed, contributing to its rapid demise.

Unfolded Protein Response (UPR) and Proteasome Inhibition

The extensive protein damage caused by DHA leads to the accumulation of misfolded and damaged proteins, activating the Unfolded Protein Response (UPR).[4][11] This is a cellular stress response aimed at restoring protein homeostasis. However, DHA also compromises the function of the parasite's proteasome, the primary machinery for degrading damaged proteins.[11][12] This dual action of inducing protein damage while simultaneously inhibiting its clearance creates a toxic accumulation of ubiquitinated proteins, ultimately leading to parasite death.[11][17] The PERK homolog, PfPK4, is a key kinase that mediates the UPR in response to DHA by phosphorylating eIF2α.[11][19][20]

PI3K/Akt and MAPK Signaling Pathways

Emerging evidence suggests that DHA may also modulate key signaling pathways in P. falciparum, including the PI3K/Akt and MAPK pathways. In mammalian cells, DHA has been shown to inhibit these pathways, which are crucial for cell growth, proliferation, and survival.[18] While the precise mechanisms in P. falciparum are still under investigation, the inhibition of PfPI3K by DHA has been demonstrated, leading to a blockage in the production of phosphatidylinositol-3-phosphate (PI3P), a key signaling molecule.[18] The disruption of these pathways likely contributes to the overall parasiticidal effect of DHA. Further research is needed to fully elucidate the components and regulation of these pathways in the parasite and how they are specifically targeted by DHA.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and validate the biological targets of DHA in P. falciparum.

Chemical Proteomics for Target Identification

This approach utilizes chemically modified DHA probes to covalently label and subsequently identify its protein targets.

Protocol: Alkyne-Tagged DHA Pulldown Assay

-

Probe Synthesis: Synthesize a DHA analog containing an alkyne tag. This tag allows for a "click chemistry" reaction with a biotin-azide molecule.

-

Parasite Culture and Treatment: Culture synchronous P. falciparum parasites to the desired stage (e.g., trophozoites). Treat the parasites with the alkyne-tagged DHA probe for a specified time.

-

Cell Lysis: Harvest the parasites and lyse the cells to release the proteins.

-

Click Chemistry Reaction: Incubate the cell lysate with biotin-azide to attach biotin to the DHA-protein adducts.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to the DHA probe.[4][5]

In Vitro Assays for Target Validation

Once potential targets are identified, their interaction with DHA needs to be validated functionally.

Protocol: In Vitro Enzyme Inhibition Assay

-

Recombinant Protein Expression and Purification: Clone, express, and purify the candidate target protein from E. coli or another suitable expression system.

-

Enzyme Activity Assay: Establish a standard assay to measure the enzymatic activity of the purified protein. This could involve monitoring substrate consumption or product formation using spectrophotometry, fluorometry, or other detection methods.

-

DHA Treatment: Pre-incubate the purified enzyme with varying concentrations of DHA (or its activated form).

-

Activity Measurement: Initiate the enzymatic reaction and measure the activity in the presence of DHA.

-

Data Analysis: Determine the IC50 value of DHA for the target enzyme by plotting the percentage of inhibition against the drug concentration.[7]

Genetic Validation of Targets

Genetic manipulation of the parasite can provide strong evidence for the relevance of a particular target.

Protocol: Conditional Knockdown or Overexpression

-

Genetic Modification: Engineer P. falciparum parasites to have conditional expression of the target gene (e.g., using a tetracycline-repressible promoter or a destabilization domain). Alternatively, create parasite lines that overexpress the target protein.

-

Phenotypic Analysis: In the case of a knockdown, deplete the target protein and assess the parasite's viability and growth. For overexpression, determine if increased levels of the target protein confer resistance to DHA.

-

Drug Susceptibility Assays: Perform standard drug susceptibility assays (e.g., SYBR Green I-based assay) on the genetically modified parasites to determine if altered expression of the target protein affects the IC50 of DHA.

Parasite Viability and Survival Assays

These assays are crucial for determining the overall efficacy of DHA and for studying resistance mechanisms.

Protocol: Ring-Stage Survival Assay (RSA)

-

Parasite Synchronization: Highly synchronize P. falciparum cultures to the early ring stage (0-3 hours post-invasion).

-

DHA Exposure: Expose the synchronized ring-stage parasites to a high concentration of DHA (e.g., 700 nM) for a short duration (e.g., 6 hours) to mimic the in vivo pharmacokinetics of the drug.

-

Drug Washout: After the exposure period, thoroughly wash the parasites to remove the drug.

-

Culture Continuation: Continue to culture the parasites for an additional 66 hours.

-

Parasitemia Determination: Determine the parasitemia of the treated and untreated control cultures using microscopy or flow cytometry.

-

Survival Calculation: Calculate the percentage of parasite survival as the ratio of the parasitemia in the DHA-treated culture to that of the untreated control.[21][22][23]

Conclusion

This compound's potent antimalarial activity stems from its ability to induce massive oxidative stress and promiscuously alkylate a wide range of biological targets within P. falciparum. While heme is the primary activator and a key target, a multitude of proteins essential for parasite survival are also compromised. The disruption of critical cellular processes, including metabolism, protein homeostasis, and signaling, collectively contributes to the rapid killing of the parasite. The activation of the Unfolded Protein Response coupled with the inhibition of the proteasome represents a particularly potent dual-pronged attack on the parasite's ability to cope with protein damage.

A thorough understanding of this complex mechanism of action is paramount for the continued effective use of artemisinin-based therapies. The experimental approaches outlined in this guide provide a framework for the ongoing efforts to identify and validate the full spectrum of DHA's targets. This knowledge will be instrumental in monitoring and overcoming drug resistance, as well as in the rational design of novel antimalarial agents that can replicate the multifaceted and highly effective killing mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 9. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe | Semantic Scholar [semanticscholar.org]

- 11. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual-pharmacophore artezomibs hijack the Plasmodium ubiquitin-proteasome system to kill malaria parasites while overcoming drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.itg.be [research.itg.be]

- 14. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Endoplasmic Reticulum Stress, a Target for Drug Design and Drug Resistance in Parasitosis [frontiersin.org]

- 21. Measuring Growth, Resistance, and Recovery after Artemisinin Treatment of Plasmodium falciparum in a single semi-high-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring growth, resistance, and recovery after artemisinin treatment of Plasmodium falciparum in a single semi-high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of Dihydroartemisinin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives, is a cornerstone of modern antimalarial therapy.[1] Beyond its well-established role in combating malaria, a growing body of evidence highlights its potent anticancer properties, positioning it as a promising candidate for oncological applications.[2][3][4][5] This technical guide provides an in-depth exploration of the pharmacological properties of DHA and its key derivatives, including artesunate and artemether. It delineates their mechanisms of action, summarizes quantitative efficacy data, and presents detailed experimental protocols and signaling pathways to support further research and development.

Introduction to this compound and Its Derivatives

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are renowned for their efficacy as antimalarial drugs.[3] this compound (DHA) is the principal active metabolite of all artemisinin compounds.[1][6] First-generation derivatives like the water-soluble artesunate and the lipophilic artemether and arteether are all converted to DHA in vivo.[2][7][8] These derivatives were developed to overcome the poor bioavailability and short half-life of the parent artemisinin compound.[6][9] While initially celebrated for their antimalarial prowess, the therapeutic potential of these compounds now extends to oncology, with numerous studies documenting their ability to inhibit cancer cell proliferation, metastasis, and angiogenesis.[2][3][10]

Antimalarial Properties

Mechanism of Action

The antimalarial action of DHA is primarily attributed to its endoperoxide bridge. The currently accepted mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite, which resides in iron-rich red blood cells.[1][11] This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[1][10][11] These highly reactive molecules induce oxidative stress and damage essential parasite macromolecules, such as proteins and lipids, disrupting cellular function and leading to parasite death.[1][11][12] Additionally, artemisinins have been shown to inhibit the Plasmodium falciparum calcium ATPase 6 (PfATP6), leading to a disruption of calcium homeostasis in the parasite.[12]

Quantitative Efficacy Data: Antimalarial Activity

The in vitro potency of DHA and its derivatives against Plasmodium falciparum is well-documented. The 50% inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating high efficacy.

| Compound | P. falciparum Strain(s) | Geometric Mean IC50 (nM) | 95% Confidence Interval (nM) | Reference |

| This compound | Clinical Isolates (Cameroon) | 1.11 | 0.96-1.28 | [13] |

| This compound | Chloroquine-Sensitive Isolates | 1.25 | 0.99-1.57 | [13] |

| This compound | Chloroquine-Resistant Isolates | 0.979 | 0.816-1.18 | [13] |

| This compound | Laboratory Strains (Dd2, 7G8, etc.) | 3.2 - 7.6 | N/A | [14] |

Table 1: In vitro antimalarial activity of this compound against various Plasmodium falciparum strains.

Experimental Protocol: In Vitro Antimalarial Susceptibility Assay

A common method to determine the IC50 of antimalarial drugs is the isotopic microtest, which measures the inhibition of parasite growth.

Objective: To determine the concentration of DHA that inhibits 50% of P. falciparum growth in vitro.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640, AlbuMAX, hypoxanthine)

-

96-well microtiter plates

-

This compound (stock solution and serial dilutions)

-

[3H]-hypoxanthine

-

Cell harvester and scintillation counter

Methodology:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage before the assay.

-

Drug Preparation: Prepare serial dilutions of DHA in the complete culture medium.

-

Assay Plate Setup: Add the drug dilutions to a 96-well plate. Add the parasitized erythrocyte suspension (1-1.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free wells as a control.

-

Incubation: Incubate the plates for 24-48 hours in a controlled environment (5% CO2, 5% O2, 90% N2).

-

Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours. The parasites will incorporate the radiolabel as they grow.

-

Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

Anticancer Properties

DHA and its derivatives exhibit potent anticancer activity across a wide range of cancer types through multiple mechanisms.[2][15] DHA is often cited as the most potent anticancer artemisinin-like compound.[2]

Mechanisms of Action

The anticancer effects of DHA are multifaceted, involving the induction of various forms of programmed cell death, inhibition of cell proliferation and metastasis, and disruption of key signaling pathways.

DHA is a potent inducer of apoptosis in cancer cells.[16] This is often mediated by the generation of ROS, which leads to mitochondrial dysfunction.[16] Key events include the dissipation of the mitochondrial membrane potential, release of cytochrome c, and the activation of the caspase cascade, particularly caspase-3 and caspase-9.[16][17][18] The balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also modulated by DHA to favor apoptosis.[16][19]

Caption: DHA-induced intrinsic apoptosis pathway.

Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.[20] DHA has been shown to induce ferroptosis in various cancer cells, including glioblastoma and liver cancer.[20][21] The mechanism involves the lysosomal degradation of ferritin, which increases the intracellular pool of free iron.[20][22] This iron then participates in Fenton reactions, leading to the accumulation of lipid ROS.[22] DHA can also trigger ferroptosis by downregulating Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[20]

Caption: Key events in DHA-induced ferroptosis.

DHA exerts its anticancer effects by modulating a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[15][23] These include the inhibition of pro-survival pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, JAK/STAT, and NF-κB.[15][23][24] For instance, DHA has been identified as a novel inhibitor of mTORC1, a central regulator of cell growth and proliferation.[24][25] Conversely, it can activate stress-response pathways like JNK1/2 and p38 MAPK, which can lead to apoptosis.[15]

Quantitative Efficacy Data: Anticancer Activity

The cytotoxic effects of DHA and its derivatives have been quantified in numerous cancer cell lines, with IC50 values varying depending on the cell type and exposure time.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| This compound | PC9 | Lung Cancer | 19.68 | 48 | [26] |

| This compound | NCI-H1975 | Lung Cancer | 7.08 | 48 | [26] |

| This compound | Hep3B | Liver Cancer | 29.4 | 24 | [26] |

| This compound | Huh7 | Liver Cancer | 32.1 | 24 | [26] |

| This compound | PLC/PRF/5 | Liver Cancer | 22.4 | 24 | [26] |

| This compound | HepG2 | Liver Cancer | 40.2 | 24 | [26] |

| This compound | HCT-116 | Colorectal Cancer | 15.08 ± 1.70 | 24 | [27] |

| This compound | SW620 | Colorectal Cancer | 38.46 ± 4.15 | 24 | [27] |

| This compound | Jurkat | T-cell Leukemia | ~15 | 48 | [28] |

| This compound | Molt-4 | T-cell Leukemia | ~10 | 48 | [28] |

Table 2: In vitro anticancer activity of this compound against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of a compound.[29][30]

Objective: To determine the effect of DHA on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (stock solution and serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[30]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[31][32]

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of DHA. Include untreated wells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29][30]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[29]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.[29]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value.

Caption: Standard workflow for an MTT cell viability assay.

Other Pharmacological Effects

Beyond their antimalarial and anticancer activities, artemisinins possess a broad range of other pharmacological properties, including:

-

Anti-inflammatory effects: They can regulate the expression of pro-inflammatory cytokines and inhibit pathways like NF-κB.[33]

-

Antiviral activity: Their potential against various viruses is an active area of research.[33]

-

Anti-fibrotic and immunomodulatory effects: These properties suggest potential applications in a variety of chronic diseases.[9]

Pharmacokinetics and Metabolism

Artesunate and artemether are effectively prodrugs that are rapidly metabolized in the body to the more active DHA.[7][8][34] Artesunate is water-soluble and can be administered orally, rectally, intramuscularly, or intravenously, offering versatile clinical use.[35] It is almost immediately hydrolyzed to DHA.[34] Artemether is lipid-soluble and is also rapidly converted to DHA.[8][36] The elimination half-life of these compounds is relatively short, typically a few hours.[34]

Conclusion and Future Directions

This compound and its derivatives are remarkably versatile pharmacological agents. Their well-established role in malaria treatment is now complemented by a robust and expanding body of evidence supporting their use as anticancer agents. The ability of DHA to induce multiple forms of programmed cell death and disrupt critical oncogenic signaling pathways makes it an attractive candidate for further drug development. Future research should focus on optimizing drug delivery systems to improve pharmacokinetic profiles, conducting well-designed clinical trials to establish efficacy and safety in cancer patients, and exploring combination therapies to leverage synergistic effects with existing chemotherapeutics.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drpress.org [drpress.org]

- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Artemisinin and Its Derivatives: Promising Therapeutic Agents for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Artemisinin and Its Derivatives as Potential Anticancer Agents [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 30. MTT assay protocol | Abcam [abcam.com]

- 31. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]

- 32. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Anti-malarial drug, artemisinin and its derivatives for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Artesunate: The Best Drug in the Treatment of Severe and Complicated Malaria [mdpi.com]

- 36. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Dihydroartemisinin Structure-Activity Relationship Studies

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound (DHA), a potent semi-synthetic derivative of artemisinin. It details the synthetic methodologies for creating diverse DHA analogs and outlines the experimental protocols for evaluating their biological activities, with a focus on antimalarial and anticancer properties. The intricate signaling pathways modulated by DHA are also elucidated through detailed diagrams.

Core Structure-Activity Relationships of this compound

The biological activity of this compound is intrinsically linked to its unique 1,2,4-trioxane ring, which is essential for its therapeutic effects. The endoperoxide bridge within this ring system is widely accepted as the key pharmacophore. Interaction with ferrous iron (Fe²⁺), which is abundant in malaria parasites and cancer cells, is thought to cleave the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are highly cytotoxic, causing extensive damage to cellular macromolecules and ultimately leading to cell death.

Structure-activity relationship studies have revealed that modifications at various positions of the DHA scaffold can significantly influence its potency, selectivity, and pharmacokinetic properties. The C-10 position, in particular, has been a major focus for derivatization to enhance the molecule's efficacy and druggability.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological activities of various this compound derivatives against Plasmodium falciparum and human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of the impact of different structural modifications on biological activity.

Table 1: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum

| Compound | Modification at C-10 | Strain | IC₅₀ (nM) | Reference |

| This compound (DHA) | -OH | 3D7 (CQ-sensitive) | 1.5 - 11 | [1] |

| W2 (CQ-resistant) | 1.5 - 11 | [1] | ||

| Artesunate | -OCO(CH₂)₂COOH | 3D7 | ~3-6 | [1] |

| W2 | ~3-6 | [1] | ||

| Artemether | -OCH₃ (β-isomer) | Multiple | ~1.5-5 | |

| Arteether | -OCH₂CH₃ (β-isomer) | Multiple | ~2-7 | |

| This compound-chalcone ester 7 | Furan-containing chalcone ester | 3D7 | ~1.5-11 | [1] |

| W2 | ~1.5-11 | [1] | ||

| Acetal Dimer 1 | Dimerization via C-10 | Multiple | 0.3 - 32 | [2] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| This compound (DHA) | TK-10 | Renal | >10 | [1] |

| UACC-62 | Melanoma | >10 | [1] | |

| MCF-7 | Breast | >10 | [1] | |

| This compound-chalcone ester 7 | TK-10 | Renal | ~2.5 | [1] |

| UACC-62 | Melanoma | ~1.8 | [1] | |

| MCF-7 | Breast | ~3.2 | [1] | |

| This compound-bile acid conjugate 49 | A549 | Lung | 0.04 - 0.96 | [3] |

| Lewis Lung Cancer | Lung | [3] | ||

| Acetal Dimer (most active) | NCI-60 panel | Various | 0.019 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of DHA derivatives and their biological evaluation are provided below.

General Procedure for the Synthesis of this compound (DHA) from Artemisinin

This protocol describes the reduction of artemisinin to this compound.

-

Dissolution: Dissolve artemisinin (1 equivalent) in methanol (MeOH).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 20-30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture for an additional 3 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Neutralize the reaction mixture with glacial acetic acid to a pH of 5-6 while keeping the temperature at 0-5 °C.

-

Concentration: Evaporate most of the methanol under reduced pressure.

-

Precipitation and Filtration: Dilute the concentrated mixture with cold water and stir for 15 minutes at room temperature to precipitate the product. Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid with water and dry to yield this compound.[4]

General Procedure for the Synthesis of C-10 Ester Derivatives of this compound

This protocol outlines the esterification of DHA with a carboxylic acid.

-

Reactant Mixture: To a solution of this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in dichloromethane (CH₂Cl₂), add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to obtain the desired ester derivative.[5]

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) against P. falciparum.

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.

-

Assay Setup: In a 96-well microtiter plate, add the drug dilutions to wells containing synchronized ring-stage parasitized erythrocytes (1-2% parasitemia, 2.5% hematocrit).

-

Incubation: Incubate the plates for 48-72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Growth Inhibition Assessment: Quantify parasite growth inhibition using a suitable method, such as the SYBR Green I-based fluorescence assay or by measuring the incorporation of [³H]-hypoxanthine.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the 50% growth inhibitory concentration (GI₅₀) in cancer cell lines.

-

Cell Seeding: Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ values from dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its structure-activity relationship studies.

This compound's Impact on mTOR Signaling Pathway

This compound's Impact on NF-κB Signaling Pathway

Experimental Workflow for this compound SAR Studies

References

- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Neurotoxicity of Dihydroartemisinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical neurotoxicological profile of Dihydroartemisinin (DHA), the active metabolite of several artemisinin-based antimalarial drugs. While highly effective against malaria, concerns regarding the potential neurotoxicity of artemisinins persist, necessitating a thorough understanding of their effects on the nervous system. This document summarizes key findings from in vitro and in vivo preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Executive Summary

Preclinical evidence indicates that this compound can induce neurotoxic effects, particularly at high doses and with prolonged exposure.[1][2] The primary targets within neuronal cells appear to be the mitochondrial membranes and the endoplasmic reticulum.[3] In vitro studies have demonstrated that DHA is more potent in inducing neurotoxicity compared to its parent compounds, artemether and arteether.[3] The neurotoxic manifestations are both dose- and time-dependent, with neuronal cells exhibiting greater sensitivity than glial cells.[4] In animal models, high doses of artemisinin derivatives have been shown to cause neuronal necrosis in specific brain regions, most notably the brainstem.[1][2][5] The underlying mechanisms are thought to involve oxidative stress and cytoskeletal abnormalities.[5][6] Conversely, some studies also point towards a potential neuroprotective role for artemisinin and its derivatives under specific experimental conditions, mediated through signaling pathways such as Akt and ERK.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound neurotoxicity, providing a comparative overview of its effects across different experimental models.

Table 1: In Vitro Neurotoxicity of this compound

| Cell Line | Endpoint | DHA Concentration | Result | Reference |

| NB2a neuroblastoma | Neurite Outgrowth Inhibition | 1 µM | 88.5% ± 11.0% inhibition | [6] |

| NB2a neuroblastoma | Increased Neurotoxicity with Glutathione Depletion | 0.2 µM (with buthionine sulphoximine) | Significant increase in neurotoxicity | [6] |

| Mouse Neuroblastoma (Neu2a) | Protein Alkylation | 4.2 µM | Alkylation of proteins with molecular weights of 27, 32, 40, and 81 kD | [1][2] |

Table 2: In Vivo Neurotoxicity of Artemisinin Derivatives

| Animal Model | Compound | Dose & Administration | Key Findings | Reference |

| Rats | Arteether | 50 mg/kg/day (intramuscular) for 5-6 days | Uniformly developed neurologic symptoms, acute neuronal necrosis in vestibular and red nuclei. | [1][2] |

| Rats | Arteether | 25 or 30 mg/kg/day (intramuscular) for 6-8 days | No neurologic symptoms, neuronal necrosis, or gliosis. | [1][2] |

| Mice | Oral Artemether | 300 mg/kg/day (ED50 for neurotoxicity/death) | Neurotoxicity observed at high oral doses. | [7] |

| Mice | Intramuscular Artemether | 50 mg/kg/day (ED50 for neurotoxicity/death) | Higher neurotoxicity with parenteral administration. | [7] |

| Mice | Oral Artemether in oil | 150 mg/kg/day (ED50 for neurotoxicity/death) | Increased neurotoxicity with constant oral intake. | [7] |

Key Experimental Protocols

This section details the methodologies employed in representative studies to assess the neurotoxicity of this compound.

In Vitro Neurite Outgrowth Assay

This assay is utilized to assess the potential of a compound to interfere with neuronal differentiation and development.

-

Cell Culture: NB2a neuroblastoma cells are cultured in appropriate media.

-

Differentiation Induction: Cells are induced to differentiate, typically by serum withdrawal, which promotes neurite extension.

-

Compound Exposure: Differentiated cells are exposed to varying concentrations of this compound or other artemisinin derivatives.

-

Image Analysis: After a set incubation period, cells are fixed and imaged. Quantitative image analysis is performed to measure the extent of neurite outgrowth.

-

Data Analysis: The length and number of neurites in treated cells are compared to vehicle-treated controls to determine the percentage of inhibition.[6]

Assessment of Protein Alkylation in Neuronal Cells

This method is used to identify cellular protein targets of reactive compounds.

-

Radiolabeling: Mouse neuroblastoma (Neu2a) cells are incubated with radiolabeled ³H-dihydroartemisinin.[2]

-

Cell Lysis and Protein Extraction: Following incubation, cells are lysed, and total protein is extracted.

-

SDS-PAGE: The protein extracts are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

Autoradiography: The gel is exposed to X-ray film to visualize the proteins that have been alkylated by the radiolabeled DHA.[2]

-

Analysis: The molecular weights of the alkylated proteins are determined by comparison to molecular weight standards.[2]

In Vivo Neurotoxicity Assessment in Rodents

Animal models are crucial for evaluating the systemic effects and identifying the specific brain regions affected by neurotoxic compounds.

-

Animal Model: Sprague-Dawley rats or Swiss albino mice are commonly used.[2][7]

-

Drug Administration: Artemisinin derivatives (e.g., arteether, artemether) are administered via a specific route (e.g., intramuscular, oral) at various doses and for a defined duration.[1][2][7]

-

Neurological Examination: Animals are regularly observed for the development of neurological symptoms such as gait disturbances, loss of reflexes, and behavioral changes.[1][5]

-

Histopathology: At the end of the study, animals are euthanized, and their brains are collected for histopathological analysis. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for signs of neuronal damage, such as necrosis, vacuolization, and axonal swelling.[1][2]

-

Localization of Lesions: The specific brain nuclei and regions exhibiting pathological changes are identified.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in this compound's neurotoxic and potentially neuroprotective effects, as well as a typical experimental workflow for assessing neurotoxicity.

Proposed Mechanisms of this compound-Induced Neurotoxicity

References

- 1. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro. | Semantic Scholar [semanticscholar.org]

- 2. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro neurotoxicity of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of artemisinin analogs in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of glutathione in the neurotoxicity of artemisinin derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]